molecular formula C14H16N4O3 B11926487 (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone

Cat. No.: B11926487
M. Wt: 288.30 g/mol
InChI Key: ZTHVZEGOIAGUNX-UHFFFAOYSA-N
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Description

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone: is a complex organic compound that features a unique combination of functional groups, including an aminomethyl group, an oxadiazole ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminium hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction of the oxadiazole ring can produce different heterocyclic compounds.

Scientific Research Applications

(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and morpholino-containing compounds. Examples include:

  • (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(piperidino)methanone
  • (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(pyrrolidino)methanone

Uniqueness

The uniqueness of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H16N4O3/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9,15H2

InChI Key

ZTHVZEGOIAGUNX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN

Origin of Product

United States

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